3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)7-12-5-3-1-2-4-6(5)16(14,15)13-7/h1-4,7,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCAEVBBPQSNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps, starting with the formation of the thiadiazine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvents, temperature, and pressure are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazines.
Substitution: Substituted trifluoromethyl compounds or thiadiazines.
Scientific Research Applications
Biological Activities
Research has indicated that compounds containing the benzo[e][1,2,4]thiadiazine structure exhibit various biological activities. These include:
- Antimicrobial Activity : Studies have shown that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
- Anticancer Potential : Preliminary investigations suggest that derivatives of this compound could inhibit tumor growth in certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory responses in biological systems.
Applications in Pharmaceutical Research
The unique properties of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide make it a valuable scaffold in drug design and development. Its applications include:
- Lead Compound in Drug Development : The compound serves as a lead structure for synthesizing novel therapeutics targeting various diseases.
- Pharmacological Studies : It is used in pharmacological assays to evaluate the efficacy and safety of new drug candidates.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens. The results indicated that compounds similar to 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Research
In a recent experimental study focusing on cancer therapeutics, researchers synthesized various derivatives of the compound and assessed their cytotoxic effects on breast cancer cell lines. The findings suggested that certain modifications enhanced the anticancer activity significantly compared to the parent compound.
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Modulation
Benzo-, Pyrido-, and Thienothiadiazine Dioxides
The substitution pattern on the thiadiazine ring critically determines biological activity:
- 4-Cyclopropyl substitution (e.g., BPAM344): Dramatically enhances AMPA receptor (AMPAR) potentiator activity, with EC₂ₓ values as low as 0.24 µM .
- 4-Allyl substitution (e.g., BPAM307): Favors kainate receptor (KAR) modulation over AMPAR, demonstrating selectivity for GluK2 subunits .
- Thieno[3,2-e] analogs (e.g., compound 24): Exhibit cognitive enhancement in vivo (0.3 mg/kg orally in mice) due to improved blood-brain barrier penetration .
Key Finding : The trifluoromethyl group at the 3-position in the target compound may mimic steric and electronic effects of 4-position substituents in related analogs, though its specific receptor interactions remain less characterized compared to cyclopropyl or allyl derivatives .
Table 1: Activity of Selected Thiadiazine Dioxides
Enzyme Inhibition and Antiparasitic Activity
- Aldose Reductase Inhibition : Halogen substitution at the 7-position (e.g., 9m, IC₅₀ = 0.032 µM) enhances potency, suggesting the trifluoromethyl group could similarly improve enzyme binding .
- Antileishmanial Activity : Compound 1e (3-methyl, 2-(3-CF₃-benzyl)) showed IC₅₀ = 0.2 µM against Leishmania major, highlighting the role of trifluoromethyl in parasite membrane disruption .
Kinase and Ion Channel Effects
- PI3Kδ Inhibition : 2H-Benzo[e]thiadiazine 1,1-dioxides with indole or dimethoxyphenyl groups (e.g., 15a) exhibit moderate PI3Kδ inhibition (IC₅₀ = 217 nM) but high isoform selectivity .
- KATP Channel Opening : 1,2,4-Benzothiadiazine dioxides require exocyclic NH groups for activity, a feature absent in the trifluoromethyl derivative, suggesting divergent mechanisms .
Mechanistic Insights and Structure-Activity Relationships (SAR)
- 3-Position Substituents : The trifluoromethyl group’s electron-withdrawing nature may stabilize the thiadiazine ring, enhancing metabolic stability compared to methyl or chloro groups .
- 4-Position Flexibility : Cyclopropyl/allyl groups optimize receptor subsite interactions (e.g., hydrophobic pockets in AMPAR S1S2 domains), whereas the rigid trifluoromethyl may limit conformational adaptability .
- Ring Fusion: Thieno analogs (e.g., compound 24) show improved pharmacokinetics over benzo-fused derivatives, though potency varies with sulfur positioning .
Biological Activity
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a novel compound belonging to the class of benzothiadiazines. Its unique trifluoromethyl group and thiadiazine ring structure impart significant biological properties that have garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
The primary mechanism of action for this compound involves its role as a positive allosteric modulator of AMPA and kainate receptors. These receptors are critical components of the glutamatergic neurotransmission pathway, which is essential for synaptic transmission and plasticity in the central nervous system (CNS) . The activation of these receptors by this compound can enhance synaptic efficacy and may have implications in cognitive functions and neuroprotection.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Neuroprotective Effects
Studies have indicated that compounds similar to this compound exhibit neuroprotective properties. By modulating AMPA receptors, these compounds may help prevent neurodegeneration associated with conditions such as Alzheimer's disease .
Anticancer Properties
Research has explored the anticancer potential of benzothiadiazine derivatives. For instance, structure-activity relationship (SAR) studies have shown that certain modifications to the benzothiadiazine scaffold can enhance cytotoxicity against various cancer cell lines. Compounds with similar structures have demonstrated significant activity against prostate cancer and triple-negative breast cancer (TNBC), indicating a promising avenue for further exploration in cancer therapeutics .
Antimicrobial Activity
The thiazine moiety in this compound has been linked to antimicrobial properties. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups has been noted as a crucial factor influencing antibacterial activity .
Case Studies
Several case studies highlight the biological relevance of this compound:
- Neuroprotection in Animal Models : In preclinical studies using rodent models of neurodegeneration, administration of compounds similar to this compound resulted in improved cognitive function and reduced markers of neuronal damage .
- Antitumor Efficacy : A study investigating the effects of benzothiadiazine derivatives on TNBC cells revealed that specific substitutions on the thiadiazine ring significantly increased cytotoxicity compared to standard chemotherapy agents like doxorubicin .
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the key synthetic challenges in preparing 3-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves forming the thiadiazine core followed by trifluoromethyl group introduction. Key challenges include controlling regioselectivity during cyclization and avoiding side reactions from the electron-withdrawing trifluoromethyl group. Optimized conditions include:
- Cyclization : Use of triethyl orthoformate under reflux (120°C, 8–12 hrs) in anhydrous dioxane to stabilize intermediates .
- Trifluoromethylation : Employing CuI catalysis in THF at 80°C with controlled pH (neutral to slightly basic) to minimize decomposition .
- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >90% purity .
Q. Q2. How does the trifluoromethyl group influence the compound’s physicochemical properties and receptor binding?
Methodological Answer: The trifluoromethyl group enhances:
- Lipophilicity (logP increases by ~1.2 units compared to non-fluorinated analogues), improving blood-brain barrier penetration .
- Electrophilicity : Stabilizes the thiadiazine ring via electron-withdrawing effects, reducing metabolic oxidation at the sulfur atom .
- Receptor interactions : The CF₃ group forms hydrophobic interactions with AMPA receptor subunit GluA2’s LBD (ligand-binding domain), increasing binding affinity (Kd ~0.24 µM) .
Advanced Research Questions
Q. Q3. How do structural modifications at the 4-position (e.g., cyclopropyl vs. allyl groups) affect AMPA vs. kainate receptor selectivity?
Methodological Answer:
- 4-Cyclopropyl substitution : Enhances AMPA receptor potentiation (EC₂ₓ = 0.24 µM) by stabilizing a receptor conformation via van der Waals interactions with Val738 in GluA2 .
- 4-Allyl substitution : Favors kainate receptor (GluK1) activity (EC₂ₓ = 0.18 µM) due to increased conformational flexibility, enabling π-π stacking with Tyr457 .
Experimental Design :- Use Xenopus oocyte electrophysiology to measure AMPA/kainate currents.
- Compare EC₅₀ values for analogues (e.g., BPAM395 vs. BPAM344) .
Q. Q4. How can contradictory data on metabolic stability of 3-trifluoromethyl derivatives be resolved?
Methodological Answer: Contradictions arise from:
- Hepatic CYP450 isoforms : CYP3A4 oxidizes the thiadiazine ring in rodents but not in primates, leading to species-specific half-life discrepancies (t₁/₂ = 2.1 hrs in rats vs. 8.7 hrs in humans) .
Resolution Strategies :
Critical Analysis of Contradictions
Q. Q5. Why do some studies report nanomolar AMPA receptor potency while others show micromolar activity?
Methodological Answer: Discrepancies stem from:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
